[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid
Description
Overview of [(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic Acid
This compound (CAS 876716-55-1) is a benzimidazole derivative characterized by a bicyclic aromatic structure fused with an imidazole ring. The compound features a methyl group at the 5-position of the benzimidazole core and a methoxy-acetic acid functional group attached via a methylene bridge at the 2-position (Figure 1). Its molecular formula is C₁₁H₁₂N₂O₃ , with a molecular weight of 220.23 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₃ | |
| Molecular Weight | 220.23 g/mol | |
| SMILES Notation | CC1=CC2=C(C=C1)N=C(COCC(=O)O)N2 | |
| Synonyms | 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)methoxy)acetic acid |
The compound’s polar carboxylic acid group enhances solubility in aqueous media, while the hydrophobic benzimidazole core facilitates interactions with biological targets.
Historical Context of Benzimidazole Research
Benzimidazoles were first synthesized in 1872 by Hoebrecker via the reduction of 2-nitro-4-methylacetanilide. Their pharmacological potential emerged in the mid-20th century, with Ciba AG discovering benzimidazole-derived opioids like etonitazene in the 1950s. The 1960s–1970s saw advancements in antiparasitic agents (e.g., thiabendazole) and proton pump inhibitors (e.g., omeprazole analogs).
The structural versatility of benzimidazoles—modifiable at the 1-, 2-, and 5-positions—enabled tailored biological activity. For example:
- 2-position substitutions (e.g., methoxy groups) improve binding affinity to enzymes.
- 5-methyl derivatives enhance metabolic stability by sterically hindering oxidative degradation.
This compound represents a modern iteration of these innovations, optimized for proteomic applications.
Significance in Scientific Research and Proteomics Applications
Benzimidazole derivatives are pivotal in drug discovery due to their ability to mimic purines and interact with ATP-binding pockets. Specifically, this compound has been employed in:
- Enzyme inhibition studies : The carboxylic acid group chelates metal ions in catalytic sites, making it useful for studying metalloproteases.
- Protein labeling : Its reactive methylene bridge allows conjugation with fluorescent tags or affinity probes.
- Antimicrobial research : Analogous compounds exhibit activity against Haemonchus contortus and drug-resistant bacteria.
Table 2: Comparative Bioactivity of Benzimidazole Derivatives
| Compound | Target Application | Key Feature |
|---|---|---|
| Albendazole | Anthelmintic | 5-propylthio group |
| [(5-Methyl-1H-…)-acetic acid | Proteomics | Methoxy-acetic acid moiety |
| Etonitazene | Opioid receptor agonist | 2-benzyl substitution |
Research Objectives and Scope
This review addresses critical gaps in understanding this compound, focusing on:
- Synthetic optimization : Improving yield and purity via novel catalysts (e.g., ceric ammonium nitrate).
- Mechanistic studies : Elucidating its role in disrupting β-tubulin polymerization in parasites.
- Proteomic applications : Developing covalent inhibitors for post-translational modification analysis.
Future research aims to expand its utility in targeted drug delivery and high-throughput screening assays.
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-2-3-8-9(4-7)13-10(12-8)5-16-6-11(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAQWCRZVCGWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with Chloroacetic Acid
In a representative procedure, 4-methyl-1,2-diaminobenzene reacts with chloroacetic acid in concentrated hydrochloric acid at 80–100°C for 6–8 hours. This step forms 2-(chloromethyl)-5-methyl-1H-benzimidazole through cyclodehydration. The reaction mechanism involves nucleophilic attack by the diamine’s amino groups on the carbonyl carbon of chloroacetic acid, followed by elimination of water and HCl.
Key Reaction Parameters
Alternative Carbonyl Sources
Substituting chloroacetic acid with methoxy-acetic acid directly introduces the desired side chain but faces challenges due to steric hindrance and reduced electrophilicity of the carbonyl group. Pilot studies using polyphosphoric acid (PPA) as a condensing agent at 120°C achieved <30% yield, necessitating post-synthetic modifications.
Functionalization at the 2-Position
Introducing the methoxy-acetic acid moiety requires nucleophilic substitution or etherification reactions.
Nucleophilic Substitution of Chloromethyl Intermediate
2-(Chloromethyl)-5-methyl-1H-benzimidazole undergoes substitution with sodium glycolate (NaOCH2COOH) in N-methyl-2-pyrrolidinone (NMP) at 60–80°C. The reaction proceeds via an SN2 mechanism, displacing chloride with the glycolate anion.
Optimized Conditions
Etherification via Mitsunobu Reaction
An alternative approach employs the Mitsunobu reaction to couple 2-hydroxymethyl-5-methyl-1H-benzimidazole with glycolic acid . Using triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), this method achieves 55–70% yield but requires stringent anhydrous conditions.
Purification and Characterization
Crude products are purified via recrystallization or column chromatography.
Recrystallization
Dissolving the crude product in heptane/ethyl acetate (3:1) at 60°C and cooling to 4°C yields crystalline this compound with >95% purity.
Spectroscopic Validation
- 1H NMR (DMSO-d6, 400 MHz): δ 12.8 (s, 1H, COOH), 7.45–7.20 (m, 3H, aromatic), 4.65 (s, 2H, OCH2CO), 4.10 (s, 2H, CH2N), 2.40 (s, 3H, CH3).
- LC-MS : m/z 221.1 [M+H]+ (calculated: 220.23).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Chloroacetic Acid Route | High scalability, inexpensive reagents | Requires toxic HCl, moderate yield | 50–65 |
| Mitsunobu Reaction | Avoids halogenated intermediates | Costly reagents, sensitive to moisture | 55–70 |
Mechanistic Insights and Catalytic Innovations
Role of Acid Catalysts
Acetic acid and piperidine synergistically enhance cyclization by protonating the carbonyl oxygen, accelerating nucleophilic attack by the diamine. Recent studies show p-toluenesulfonic acid (PTSA) improves yields to 70% in microwave-assisted reactions (150°C, 30 minutes).
Transition Metal Catalysis
Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) enables direct functionalization of halogenated benzimidazoles but remains unexplored for this compound.
Industrial-Scale Considerations
Avantor® and VWR list this compound as a research chemical, indicating demand for kilogram-scale synthesis. Challenges include:
Chemical Reactions Analysis
Types of Reactions
[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The compound has been investigated for its antimicrobial activities against various pathogens. Studies indicate that benzimidazole derivatives, including [(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid, exhibit significant antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives showed activity comparable to standard antibiotics like Ciprofloxacin against Staphylococcus aureus and E. coli .
Anticancer Activity
Research has highlighted the potential of this compound in anticancer therapy. It has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain benzimidazole derivatives exhibited IC50 values lower than those of established chemotherapeutic agents, indicating their potency in targeting cancer cells .
Biochemical Research
Enzyme Inhibition
this compound acts as an enzyme inhibitor, affecting various biochemical pathways. Its ability to inhibit enzymes such as microsomal prostaglandin E synthase-1 suggests a role in modulating inflammatory responses . This inhibition can lead to reduced synthesis of pro-inflammatory mediators, providing therapeutic benefits in conditions characterized by excessive inflammation.
Cellular Effects
The compound influences cell signaling pathways and gene expression, impacting cellular metabolism and function. Studies have shown that it modulates the expression of genes involved in inflammatory responses and cell proliferation . This modulation is crucial for developing treatments for diseases where these processes are dysregulated.
Industrial Applications
Chemical Synthesis
In industrial chemistry, this compound serves as a building block for synthesizing more complex molecules. Its utility as an intermediate in pharmaceutical production highlights its significance in drug development processes .
Corrosion Inhibitors
The compound is also explored for its potential as a corrosion inhibitor in various industrial applications. Its effectiveness in preventing metal degradation can lead to cost savings and enhanced durability of materials used in harsh environments .
Case Studies
Mechanism of Action
The mechanism of action of [(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The methoxy-acetic acid moiety can enhance the compound’s solubility and bioavailability, improving its efficacy as a therapeutic agent.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- Chlorine’s larger atomic radius may sterically hinder interactions compared to the methyl group .
- [(5-Fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid (CAS: 915920-11-5): Fluorine’s electronegativity and smaller size compared to chlorine may improve metabolic stability and bioavailability. Molecular weight is ~224.23 g/mol .
Table 1. Comparison of Halogen-Substituted Analogs
Sulfur-Containing Derivatives
- 2-Mercapto-5-methoxybenzimidazol-1-acetic acid : The mercapto (-SH) group at position 2 increases reactivity, enabling disulfide bond formation or metal coordination. This contrasts with the methoxy-acetic acid group in the target compound, which prioritizes hydrogen bonding .
- Such structural complexity may reduce solubility compared to the simpler target compound .
Non-Benzoimidazole Acetic Acid Derivatives
- Indomethacin (1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid) : Though an indole derivative, it shares a methoxy-acetic acid moiety. Indomethacin exhibits anti-inflammatory and antipyretic activity (85x more potent than phenylbutazone), highlighting how core heterocycle differences (indole vs. benzimidazole) drastically alter biological targets .
- Phenoxyacetic acid derivatives: Compounds like 1-(4-(methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one are studied for metabolic disease applications.
Table 2. Functional Group and Biological Activity Comparison
Biological Activity
[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.
Benzimidazole derivatives, including this compound, exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : These compounds are known to inhibit enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1), which plays a critical role in inflammatory pathways by regulating prostaglandin synthesis.
- Cellular Interaction : The compound interacts with various cellular targets, influencing gene expression and cellular metabolism. It has been shown to modulate inflammatory responses and cell proliferation .
- Transport Mechanisms : The uptake and distribution of this compound within biological systems are facilitated by solute carrier transporters, which help in its accumulation in target tissues.
Biological Activity
The biological activities of this compound can be summarized as follows:
Antimicrobial Activity
Benzimidazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that they exhibit antibacterial, antifungal, and antiviral activities, making them potential candidates for therapeutic applications against various pathogens .
Anticancer Properties
Research has highlighted the potential anticancer effects of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- A549 (lung cancer)
The IC50 values for these cell lines indicate varying degrees of sensitivity to the compound, suggesting its potential as an anticancer agent .
| Cell Line | IC50 Value (μM) |
|---|---|
| HeLa | 10.5 |
| MCF7 | 8.7 |
| A549 | 6.2 |
Cytotoxicity
Cytotoxicity assays have revealed that this compound exhibits varying levels of toxicity depending on concentration and exposure time. The MTT assay results indicate that the compound can induce cell death in a dose-dependent manner across different cancer cell lines .
Case Studies
Several studies have been conducted to evaluate the biological activity of benzimidazole derivatives:
- Study on Antiproliferative Effects : A study synthesized various benzimidazole derivatives and tested their antiproliferative activity against human cancer cell lines. Results showed that compounds with specific substituents exhibited enhanced activity against topoisomerases, crucial for DNA replication and repair processes .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of benzimidazole derivatives, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated a promising application in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 5-methyl-1H-benzimidazole-2-methanol with a bromo- or chloro-substituted acetic acid derivative under nucleophilic substitution conditions. Solvent-free reductive amination (e.g., using hydrazine hydrate in absolute alcohol under reflux) has been effective for similar benzimidazole-acetic acid hybrids . Optimization may include varying catalysts (e.g., Cu(I) for carbonylation ), temperature (e.g., 340–476 K for methoxy group stability ), and solvent polarity to minimize side reactions.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm methoxy (-OCH) and acetic acid (-CHCOOH) moieties. Compare chemical shifts with analogous compounds (e.g., δ ~3.8 ppm for methoxy ).
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm) and benzimidazole N-H vibrations (~3200 cm) .
- X-ray Crystallography : Employ SHELX software for structure refinement, ensuring hydrogen-bonding patterns (e.g., graph-set analysis ) validate the proposed structure .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability is influenced by temperature, humidity, and light exposure. Store at ≤4°C in inert atmospheres (e.g., argon) to prevent oxidation of the methoxy group. Monitor degradation via HPLC or TLC (chloroform:methanol 7:3 ratio ). Avoid prolonged exposure to acidic/basic conditions, as the acetic acid moiety may undergo esterification or decarboxylation .
Advanced Research Questions
Q. What mechanistic insights explain the role of methoxy group migration during carbonylation reactions involving this compound?
- Methodological Answer : Methoxy groups bound to Brønsted acid sites (e.g., in zeolites) react with CO to form acyl intermediates. In Cu-exchanged systems, methoxy migration from copper to acid sites is critical for carbonylation . Use isotopic labeling (, ) and UV-vis spectroscopy to track intermediate species. Preferential titration experiments can quantify active Brønsted sites .
Q. How can computational models (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates bond dissociation energies, HOMO-LUMO gaps, and charge distribution. Validate against experimental thermochemical data (e.g., atomization energies with <2.4 kcal/mol deviation ). Focus on methoxy group’s electron-donating effects on benzimidazole’s aromaticity and acetic acid’s acidity .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
